油橄榄苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oleonuezhenide is a natural product primarily found in certain plants such as Ligustrum lucidum (Glossy Privet). It belongs to the class of secoiridoids, which are known for their diverse biological activities. Oleonuezhenide has garnered attention for its potential therapeutic effects, particularly in the fields of neuroprotection and bone health .

科学研究应用

Chemistry: Used as a precursor for synthesizing novel compounds with enhanced biological activities.

Biology: Investigated for its role in modulating cellular pathways and gene expression.

Medicine: Explored for its neuroprotective effects and potential in treating osteoporosis by promoting osteoblast differentiation and bone mineralization

作用机制

Target of Action

Oleonuezhenide, a compound isolated from Fructus Ligustri Lucidi, primarily targets osteoblasts and neutrophils . Osteoblasts are cells derived from bone marrow mesenchymal stem cell (BMSC) precursors, which differentiate into mature osteoblasts and mediate bone formation . Neutrophils are a type of white blood cell that play a key role in the body’s immune response .

Mode of Action

Oleonuezhenide interacts with its targets to regulate various biological processes. In osteoblasts, it enhances osteoblast differentiation and bone mineralization . It also upregulates osteoblastogenesis-related marker genes including osteocalcin, Runx2, and osteorix . In neutrophils, oleonuezhenide significantly reduces the production of reactive oxygen species (ROS) and interleukin-8 (IL-8) .

Biochemical Pathways

Oleonuezhenide affects several biochemical pathways. In osteoblastogenesis, it regulates the canonical and noncanonical Wnt pathway, semaphorin-mediated pathway, and MAPK-mediated BMP2-Smad pathway . In inflammation, it inhibits the production of cytokines by attenuating the MAP kinase pathways .

Pharmacokinetics

A study on ligustri lucidi fructus extracts, which contain oleonuezhenide, showed differences in the pharmacokinetic properties and kidney distribution of the extracts in diabetic nephropathy rats .

Result of Action

The action of oleonuezhenide results in molecular and cellular effects. It enhances osteoblast differentiation and bone mineralization, contributing to the treatment of bone-related diseases like osteoporosis . It also exerts neuroprotective effects .

生化分析

Biochemical Properties

Oleonuezhenide interacts with various biomolecules in the body. It has been found to enhance the effects of wedelolactone, a compound known for its anti-inflammatory and anti-cancer properties, on the proliferation and osteoblastogenesis of bone marrow mesenchymal stem cells . This suggests that Oleonuezhenide may play a role in biochemical reactions related to cell growth and differentiation .

Cellular Effects

Oleonuezhenide influences various cellular processes. It has been observed to have neuroprotective effects , suggesting that it may influence cell function in the nervous system. It also appears to enhance the effects of wedelolactone on osteoblastogenesis , indicating a potential role in bone cell function and metabolism.

Molecular Mechanism

At the molecular level, Oleonuezhenide appears to exert its effects through various mechanisms. It has been found to increase Wnt5a and CK2α expression, which are involved in cell signaling pathways . This suggests that Oleonuezhenide may influence cell function through the modulation of these pathways .

Temporal Effects in Laboratory Settings

Given its observed effects on cell proliferation and differentiation , it is possible that Oleonuezhenide may have long-term effects on cellular function.

Dosage Effects in Animal Models

Given its observed effects on cell proliferation and differentiation , it is possible that different dosages of Oleonuezhenide may have varying effects on these processes.

Metabolic Pathways

Given its observed effects on cell signaling pathways , it is possible that Oleonuezhenide may interact with enzymes or cofactors involved in these pathways.

Transport and Distribution

Given its observed effects on cell signaling pathways , it is possible that Oleonuezhenide may interact with transporters or binding proteins involved in these processes.

Subcellular Localization

Given its observed effects on cell signaling pathways , it is possible that Oleonuezhenide may be directed to specific compartments or organelles involved in these processes.

准备方法

Synthetic Routes and Reaction Conditions

Oleonuezhenide can be synthesized through the extraction and purification from plant sources like Ligustrum lucidum. The general preparation method involves:

Extraction: Plant material is subjected to solvent extraction using polar organic solvents such as ethanol or methanol.

Purification: The crude extract is then purified using techniques like column chromatography to isolate oleonuezhenide.

Industrial Production Methods

Industrial production of oleonuezhenide typically follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

化学反应分析

Types of Reactions

Oleonuezhenide undergoes various chemical reactions, including:

Oxidation: Oleonuezhenide can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of oleonuezhenide, each with potentially unique biological activities .

相似化合物的比较

Oleonuezhenide is compared with other secoiridoids such as:

Oleuropein: Found in olive leaves, known for its antioxidant and anti-inflammatory properties.

Ligstroside: Another secoiridoid with similar biological activities but differing in its chemical structure.

Neooleuropein: Exhibits potent anti-inflammatory effects by attenuating MAP kinase pathways.

Oleonuezhenide stands out due to its unique combination of neuroprotective and bone health-promoting properties, making it a promising candidate for therapeutic applications .

属性

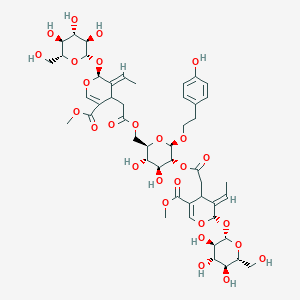

CAS 编号 |

112693-21-7 |

|---|---|

分子式 |

C48H64O27 |

分子量 |

1073.0 g/mol |

IUPAC 名称 |

methyl (5Z)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C48H64O27/c1-5-22-24(26(42(62)64-3)17-68-44(22)74-46-39(60)36(57)33(54)28(15-49)70-46)13-31(52)67-19-30-35(56)38(59)41(48(72-30)66-12-11-20-7-9-21(51)10-8-20)73-32(53)14-25-23(6-2)45(69-18-27(25)43(63)65-4)75-47-40(61)37(58)34(55)29(16-50)71-47/h5-10,17-18,24-25,28-30,33-41,44-51,54-61H,11-16,19H2,1-4H3/b22-5-,23-6-/t24?,25?,28-,29-,30-,33-,34-,35-,36+,37+,38+,39-,40-,41-,44?,45?,46+,47+,48-/m1/s1 |

InChI 键 |

MFZDFMOKBMJUGB-HHKUBXQUSA-N |

手性 SMILES |

C/C=C\1/C(C(=COC1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)OC(=O)CC\5C(=COC(/C5=C\C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)OC)O)O |

SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)O)O |

规范 SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)O)O |

外观 |

Powder |

同义词 |

iso-oleonuezhenide oleonuezhenide |

产品来源 |

United States |

Q1: What are the potential therapeutic benefits of oleonuezhenide?

A1: Research suggests that oleonuezhenide exhibits promising anti-inflammatory and neuroprotective properties. For instance, it has demonstrated significant inhibitory activity against MMP-2 and MMP-9, enzymes involved in tumor metastasis. [] Additionally, oleonuezhenide, alongside other glycosides from Ligustrum japonicum leaves, showed significant neuroprotective effects against 6-hydroxydopamine-induced neurotoxicity in human neuroblastoma cells. []

Q2: How does oleonuezhenide exert its inhibitory effects on MMP-2 and MMP-9?

A2: Studies indicate that oleonuezhenide reduces gelatin digestion activity of MMP-2 and -9 by suppressing their release into the culture medium. [] This inhibitory effect is believed to be mediated through the MAPK pathway, as evidenced by the decreased phosphorylation levels of p38, ERK, and JNK proteins observed after treatment. []

Q3: What is the role of oleonuezhenide in the context of osteoblastogenesis?

A3: While specific studies focusing solely on oleonuezhenide and osteoblastogenesis are limited in the provided research, oleonuezhenide is mentioned alongside wedelolactone as a compound with potential in regulating osteoblastogenesis through its influence on multiple pathways. [, , ]

Q4: Are there any studies investigating the pharmacokinetics of oleonuezhenide?

A4: Yes, pharmacokinetic studies have been conducted in rats comparing the bioavailability of oleonuezhenide from raw and processed Ligustri Lucidi Fructus (of which oleonuezhenide is a constituent). These studies revealed that wine-processing decreased the bioavailability of oleonuezhenide, suggesting an impact of processing techniques on its absorption. []

Q5: Have there been any comparative studies on the effects of oleonuezhenide from different sources or after different processing methods?

A5: Research has explored the pharmacodynamics, pharmacokinetics, and kidney distribution of raw Ligustri Lucidi Fructus extracts versus wine-steamed extracts in diabetic nephropathy rats. Notably, while both extracts demonstrated protective effects, the wine-steamed extract exhibited greater efficacy in mitigating diabetic nephropathy. This difference was attributed to variations in the pharmacokinetic parameters and kidney distribution of oleonuezhenide and other constituents, suggesting the impact of processing on its activity. []

Q6: Is there any information available regarding the potential toxicity of oleonuezhenide?

A6: The provided research does not offer detailed insights into the toxicity profile of oleonuezhenide. Further studies are needed to assess its safety and potential adverse effects.

Q7: What analytical techniques are commonly employed for the detection and quantification of oleonuezhenide?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD) and mass spectrometry (MS), is frequently employed for identifying and quantifying oleonuezhenide in plant extracts and biological samples. [, , ]

Q8: How does the structure of oleonuezhenide compare to other similar compounds, and does this influence its activity?

A8: Oleonuezhenide belongs to the secoiridoid glycoside family. While the provided research doesn't explicitly detail its structure, it mentions that neooleuropein, another secoiridoid isolated alongside oleonuezhenide, exhibited potent inhibition of cytokine production by influencing MAP kinase pathways. [] This highlights the potential for variations within the secoiridoid structure to impact biological activity, warranting further investigation into the structure-activity relationships of oleonuezhenide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B240217.png)

![2-amino-5-nitro-6-[(E)-2-phenylethenyl]-1H-pyrimidin-4-one](/img/structure/B240232.png)

![2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione](/img/structure/B240247.png)

![5-acetyl-5H-pyrido[4,3-b]indole](/img/structure/B240251.png)

![5-benzyl-5H-pyrido[4,3-b]indole](/img/structure/B240252.png)

![3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole](/img/structure/B240258.png)

![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B240266.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B240268.png)